4-[4-(Dimethylaminoacetyl)-piperazin-1-yl]aniline
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[4-(4-aminophenyl)piperazin-1-yl]-2-(dimethylamino)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O/c1-16(2)11-14(19)18-9-7-17(8-10-18)13-5-3-12(15)4-6-13/h3-6H,7-11,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPGZLHQWLJVCLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(=O)N1CCN(CC1)C2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 4 Dimethylaminoacetyl Piperazin 1 Yl Aniline and Analogues
Retrosynthetic Analysis of the 4-[4-(Dimethylaminoacetyl)-piperazin-1-yl]aniline Scaffold
A retrosynthetic analysis of this compound identifies three primary strategic disconnections. The most apparent disconnection is at the amide bond, which simplifies the target molecule into two key synthons: 1-(4-aminophenyl)piperazine (B1268280) and a dimethylaminoacetyl equivalent, such as dimethylaminoacetyl chloride or N,N-dimethylglycine activated as an ester.
A second disconnection can be made at the aryl C-N bond, breaking the link between the aniline (B41778) ring and the piperazine (B1678402) moiety. This approach leads to 4-fluoro-nitrobenzene (or a similar activated aryl halide) and N-(dimethylaminoacetyl)piperazine as precursors. A subsequent nucleophilic aromatic substitution (SNAr) followed by reduction of the nitro group would yield the target compound.
A third, more fundamental, disconnection involves the piperazine ring itself. This strategy breaks the heterocyclic ring down into acyclic precursors, such as a substituted diethanolamine (B148213) or a primary amine that can undergo sequential reactions to form the six-membered ring. nih.gov This approach is particularly useful when synthesizing substituted piperazine analogues.
Classical and Modern Synthetic Approaches to the Piperazine and Aniline Core Structures
The synthesis of the core 1-(4-aminophenyl)piperazine structure is a critical step that can be approached through various classical and modern synthetic methods.
Amination Reactions for Aniline Moiety Construction
The formation of the bond between the aniline and piperazine rings is typically achieved through N-arylation of piperazine. Modern palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are highly effective for this purpose, coupling a protected piperazine (e.g., N-Boc-piperazine) with an aryl halide like 4-bromoaniline (B143363) or 4-chloroaniline. organic-chemistry.org This method offers high yields and tolerates a wide range of functional groups. organic-chemistry.org
Alternatively, copper-catalyzed methods like the Ullmann condensation or the Chan-Lam coupling can be employed. organic-chemistry.orggalchimia.com Nucleophilic aromatic substitution (SNAr) is also a viable and often cost-effective route, particularly when using a highly activated aryl halide such as 4-fluoronitrobenzene. The reaction with piperazine, followed by the reduction of the nitro group—commonly achieved through catalytic hydrogenation with catalysts like Raney nickel or palladium on carbon (Pd/C)—affords the 1-(4-aminophenyl)piperazine intermediate. prepchem.com
A different strategy involves building the aromatic ring onto a pre-formed piperazine derivative using photoredox-cobalt dehydrogenative coupling of amines and ketones. galchimia.com
Piperazine Ring Formation Strategies
The piperazine ring is a common scaffold in medicinal chemistry, and numerous methods exist for its construction. nih.govresearchgate.netresearchgate.net A general and powerful approach involves the catalytic reductive cyclization of bis(oximinoalkyl)amines, which are formed from the sequential double Michael addition of nitrosoalkenes to primary amines. nih.gov This method allows for significant structural modification. nih.govresearchgate.net
Other strategies include:
Palladium-catalyzed cyclizations : Wacker-type aerobic oxidative cyclization of alkenes or cyclization of propargyl units with diamine components can yield highly substituted piperazines. organic-chemistry.org
Intramolecular Hydroamination : A modular synthesis of 2,6-disubstituted piperazines can be achieved through a highly diastereoselective intramolecular hydroamination as the key step. organic-chemistry.orgsemanticscholar.org
From Amino Acids : Chiral piperazines can be synthesized from amino acid precursors, ensuring stereochemical control. rsc.org
DABCO Bond Cleavage : The cleavage of the C-N bond in 1,4-diazabicyclo[2.2.2]octane (DABCO) using various activating agents is an effective method for producing substituted piperazines. researchgate.net
Introduction of the Dimethylaminoacetyl Moiety: Acylation and Amidation Reactions
The final step in the synthesis of this compound is the introduction of the dimethylaminoacetyl group onto the secondary amine of the 1-(4-aminophenyl)piperazine intermediate. This is typically accomplished through a standard N-acylation or amidation reaction.
The most direct method involves reacting 1-(4-aminophenyl)piperazine with dimethylaminoacetyl chloride or dimethylaminoacetyl bromide in the presence of a base, such as triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA), to neutralize the hydrogen halide byproduct. nih.gov Anhydrous conditions are often preferred to prevent hydrolysis of the acyl halide. nih.gov
Alternatively, peptide coupling reagents can be used to facilitate the reaction between N,N-dimethylglycine and the piperazine intermediate. Common coupling systems include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and suppress side reactions. nih.gov Using benzotriazole-activated N,N-dimethylglycine offers an efficient method for N-acylation, which can even be performed in water. mdpi.com
Optimization of Reaction Conditions and Yields for this compound Synthesis
Optimizing the synthesis of this compound involves systematically adjusting reaction parameters for the key steps, particularly the N-arylation and the final N-acylation, to maximize yield and purity while minimizing side products.
For the N-arylation step via SNAr, key variables include the solvent, temperature, and base. For the final acylation step, the choice of coupling agent, solvent, and base is critical. The table below summarizes typical conditions and their impact on similar reactions found in the literature.
| Step | Parameter | Condition/Reagent | Typical Outcome/Rationale | Reference |
|---|---|---|---|---|
| N-Arylation (SNAr) | Solvent | DMSO, DMF, NMP | Polar aprotic solvents facilitate nucleophilic substitution, increasing reaction rates. | mdpi.com |
| Base | K2CO3, Cs2CO3, TEA | A non-nucleophilic base is required to neutralize acids formed. Cesium carbonate can enhance reactivity. | mdpi.comresearchgate.net | |
| Temperature | Room temp. to 120 °C | Higher temperatures often required to drive the reaction to completion, but can lead to side products. | organic-chemistry.org | |
| N-Acylation | Acylating Agent | Acyl Chloride vs. Carboxylic Acid + Coupling Agent | Acyl chlorides are more reactive but moisture-sensitive. Coupling agents offer milder conditions and broader functional group tolerance. | nih.govnih.gov |
| Solvent | DCM, CH3CN, DMF | Choice depends on reagent solubility and reaction temperature. Anhydrous DCM is common for acyl chloride reactions. | nih.govnih.gov | |
| Base | TEA, DIPEA | Acts as a scavenger for HCl produced when using acyl chlorides. | nih.gov | |
| Additives | HOBt, DMAP | Used with coupling agents like EDC to increase reaction rates and prevent racemization in chiral systems. | nih.gov |
Stereoselective Synthesis and Chiral Resolution for this compound
While this compound itself is an achiral molecule, the synthesis of chiral analogues, where the piperazine ring is substituted at one of its carbon atoms, requires stereoselective methods.
Stereoselective Synthesis: Asymmetric synthesis of substituted piperazines can be achieved by starting with chiral precursors, such as α-amino acids. rsc.org For instance, enantiomerically pure bicyclic piperazines can be derived from L-proline. rsc.org Catalytic asymmetric or diastereoselective approaches are also powerful tools. rsc.org A highly diastereoselective intramolecular palladium-catalyzed hydroamination reaction has been reported for the modular synthesis of 2,6-disubstituted piperazines. organic-chemistry.org
Chiral Resolution: When a racemic mixture of a chiral piperazine analogue is synthesized, resolution is necessary to separate the enantiomers. This can be accomplished through several techniques:
Enzymatic Resolution: Lipases can catalyze highly enantioselective N-acylation of racemic piperazine derivatives, allowing for the separation of the acylated and unreacted enantiomers. researchgate.net
Chiral Chromatography: High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a widely used analytical and preparative method for separating enantiomers of chiral amines and their derivatives. mdpi.comjocpr.com
Diastereomeric Salt Crystallization: Reacting the racemic piperazine with a chiral acid can form diastereomeric salts with different solubilities, allowing for separation by fractional crystallization. mdpi.com
These stereochemical control methods are essential for developing chiral analogues and studying their specific biological activities.
Synthesis of Structurally Related Analogues for Research Investigations
The generation of a library of structurally related analogues of this compound is fundamental to understanding how modifications to its chemical architecture influence its properties. Researchers typically employ a systematic approach to modify specific parts of the molecule, including the aniline ring, the piperazine core, and the N,N-dimethylaminoacetyl group. These modifications allow for a comprehensive exploration of the chemical space around the parent compound.
A common synthetic strategy to produce these analogues involves a multi-step sequence that often begins with the appropriate substituted aniline and piperazine precursors. The final key step is often the acylation of the piperazine nitrogen with a desired acyl group.
One general and versatile approach to synthesizing these analogues can be conceptualized in the following steps:
Preparation of the N-Arylpiperazine Core: A substituted 4-nitrophenyl halide can be reacted with piperazine or a mono-protected piperazine derivative. This is often achieved through nucleophilic aromatic substitution or through metal-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination. The nitro group serves as a precursor to the aniline functionality.
Acylation of the Piperazine Nitrogen: The free secondary amine of the piperazine ring is then acylated. For the parent compound, this would involve reacting the N-(4-nitrophenyl)piperazine with N,N-dimethylaminoacetyl chloride or by using a coupling agent to form an amide bond with N,N-dimethylglycine. To generate analogues, a variety of acyl chlorides or carboxylic acids can be used at this stage.
Reduction of the Nitro Group: The final step is the reduction of the nitro group to the primary aniline. This is commonly achieved through catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) and a hydrogen source like hydrogen gas or hydrazine (B178648) hydrate.
This modular approach allows for the introduction of diversity at different points in the synthesis, leading to a wide range of analogues for research investigations.
Research Findings and Analogue Synthesis
Several research groups have synthesized and investigated series of 4-(piperazin-1-yl)aniline derivatives, providing valuable insights into the synthetic methodologies and the properties of these compounds. While the specific research goals may vary, the underlying synthetic chemistry often shares common principles.
For instance, in the pursuit of novel therapeutic agents, a library of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine analogues was synthesized to explore their structure-activity relationships as inhibitors of human equilibrative nucleoside transporters. frontiersin.org This work highlights the strategy of modifying the substituent on the piperazine nitrogen to modulate biological activity.
Another study focused on the synthesis of phenylpiperazine derivatives for acaricidal activity. nih.gov This research involved the multi-step synthesis of various substituted phenylpiperazines, demonstrating the versatility of the piperazine scaffold in generating diverse structures for screening in different applications. nih.gov
The following interactive data tables provide examples of structurally related analogues of this compound that have been synthesized for research purposes, along with their synthetic precursors.
Table 1: Examples of Synthesized Analogues and their Precursors
| Analogue Name | Structure | Key Precursors | Synthetic Approach |
| N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide | N-methyl-4-nitroaniline, Chloroacetyl chloride, N-methylpiperazine | Acylation followed by nucleophilic substitution and nitro reduction | |
| 4-(4-Methylpiperazin-1-yl)aniline | 1-Methyl-4-(4-nitrophenyl)piperazine | Reduction of the nitro group | |
| 1-[4-(4-Hydroxyphenyl)piperazin-1-yl]ethanone | 4-(4-Hydroxyphenyl)piperazine, Acetic anhydride | N-acylation | |
| 2-(4-aminophenyl)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethan-1-one | 4-(Pyrimidin-2-yl)piperazine, 2-(4-nitrophenyl)acetic acid | Amide coupling followed by nitro reduction |
Table 2: General Synthetic Routes for Analogue Classes
| Analogue Class | General Structure | Typical Synthetic Route |
| N-Acyl Analogues | Reaction of 4-(piperazin-1-yl)aniline or its nitro precursor with various acyl chlorides or carboxylic acids. | |
| N-Alkyl Analogues | Reductive amination of 4-(piperazin-1-yl)aniline with aldehydes or ketones, or N-alkylation with alkyl halides. | |
| Substituted Aniline Analogues | Starting with appropriately substituted nitroaromatics in the initial N-arylation of piperazine. |
These tables illustrate the systematic approach researchers take to modify the lead compound, this compound, to explore a wide range of chemical space and to investigate the impact of these structural changes on the compound's properties. The modularity of the synthetic routes allows for the efficient generation of these analogue libraries, which are essential for advancing research in various scientific disciplines.
Advanced Structural Elucidation and Conformational Analysis of 4 4 Dimethylaminoacetyl Piperazin 1 Yl Aniline
Spectroscopic Characterization Techniques in Elucidating the Structure of 4-[4-(Dimethylaminoacetyl)-piperazin-1-yl]aniline
Spectroscopic methods are indispensable for the initial confirmation of the molecular structure of this compound. Each technique provides a unique piece of the structural puzzle, and together they offer a conclusive identification.
NMR spectroscopy is the cornerstone for determining the precise connectivity of atoms in a molecule. For 4-[4-(Dimethylamino-acetyl)-piperazin-1-yl]aniline, both ¹H and ¹³C NMR would provide critical data.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The aromatic protons on the aniline (B41778) ring would appear as two doublets in the aromatic region (typically δ 6.5-7.5 ppm) due to the para-substitution pattern. The eight protons of the piperazine (B1678402) ring would likely appear as two or more multiplets in the aliphatic region (δ 2.5-4.0 ppm). The methylene protons of the acetyl group (-CO-CH₂-N) would resonate as a singlet, as would the six protons of the two methyl groups on the terminal nitrogen. Due to the restricted rotation around the amide C-N bond, it is possible to observe separate signals for protons near the amide, indicating the presence of different conformers at room temperature. nih.gov
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the proton data by showing a signal for each unique carbon atom. The aniline ring would exhibit four distinct signals in the aromatic region (δ 110-150 ppm). The piperazine ring carbons would show two signals (δ 40-60 ppm), and the acetyl group would contribute signals for the carbonyl carbon (δ ~170 ppm), the methylene carbon, and the N-methyl carbons. mdpi.com
Predicted NMR Data for this compound
| Assignment | Predicted ¹H NMR Chemical Shift (δ, ppm) | Predicted ¹³C NMR Chemical Shift (δ, ppm) |
|---|---|---|
| Aniline Ar-H (2H) | 6.8 - 7.2 (d) | 118 - 125 |
| Aniline Ar-H (2H) | 6.5 - 6.8 (d) | 114 - 118 |
| Aniline Ar-C-NH₂ | Not applicable | 140 - 148 |
| Aniline Ar-C-N | Not applicable | 145 - 155 |
| Piperazine -CH₂- (4H) | 3.5 - 3.9 (m) | 45 - 55 |
| Piperazine -CH₂- (4H) | 2.9 - 3.3 (m) | 40 - 50 |
| Acetyl -CH₂- | 3.1 - 3.4 (s) | 55 - 65 |
| Acetyl -N(CH₃)₂ | 2.2 - 2.5 (s) | 40 - 50 |
Note: Predicted values are based on typical chemical shifts for similar functional groups. Actual values may vary. d=doublet, m=multiplet, s=singlet.
Mass spectrometry is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns. For this compound (molecular formula C₁₄H₂₂N₄O), the exact molecular weight is 262.1794 g/mol . High-resolution mass spectrometry (HRMS) would be expected to confirm this mass with high accuracy.
In techniques like electrospray ionization (ESI-MS), the compound would likely be observed as the protonated molecular ion [M+H]⁺ at m/z 263.1867. Tandem MS (MS/MS) experiments would induce fragmentation, with expected cleavages occurring at the amide bond and within the piperazine ring, providing further confirmation of the proposed structure.
Predicted Mass Spectrometry Fragments
| Fragment Structure | Predicted m/z |
|---|---|
| [M+H]⁺ (Full Molecule) | 263.19 |
| [M - N(CH₃)₂]⁺ | 218.15 |
| [M - COCH₂N(CH₃)₂]⁺ | 177.13 |
| [H₂N-C₆H₄-N(CH₂)₂]⁺ | 162.12 |
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features.
Characteristic IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Aromatic Amine (N-H) | N-H Stretch | 3300 - 3500 |
| Aliphatic C-H | C-H Stretch | 2850 - 3000 |
| Amide (C=O) | C=O Stretch | 1630 - 1680 |
| Aromatic C=C | C=C Stretch | 1500 - 1600 |
The presence of a strong band around 1650 cm⁻¹ would be indicative of the tertiary amide carbonyl group. Bands above 3300 cm⁻¹ would confirm the N-H stretching of the primary aromatic amine, while absorptions between 2850 and 3000 cm⁻¹ would correspond to the C-H stretching of the piperazine and acetyl methyl/methylene groups. researchgate.net
X-ray Crystallography for Solid-State Structure and Polymorphism of this compound
If suitable crystals could be grown, the analysis would likely reveal the piperazine ring adopting a stable chair conformation, which is common for such systems. researchgate.net The analysis would also detail the planarity of the aniline ring and the geometry around the amide bond. Furthermore, X-ray crystallography would elucidate the intermolecular interactions, such as hydrogen bonds involving the aniline N-H protons and the amide carbonyl oxygen, which dictate the crystal packing. mdpi.com
The study of polymorphism—the ability of a compound to exist in multiple crystalline forms—is also enabled by X-ray diffraction. Different polymorphs can have distinct physical properties, and identifying them is crucial in materials science and pharmaceutical development. Analysis of related N,N'-disubstituted piperazines has shown varied crystal packing and intermolecular interactions, suggesting that the title compound could also exhibit polymorphism. researchgate.netnih.gov
Conformational Analysis using Advanced Spectroscopic Methods (e.g., VCD, ECD, NOESY)
While NMR provides atomic connectivity, advanced techniques are required to understand the molecule's preferred three-dimensional shape (conformation) in solution, which can be flexible.
Nuclear Overhauser Effect Spectroscopy (NOESY) is a 2D NMR technique that detects protons that are close to each other in space (typically < 5 Å), regardless of whether they are connected by bonds. For this compound, NOESY could reveal correlations between the protons of the acetyl group and those of the piperazine ring, helping to define the rotational preference around the amide bond. mdpi.com It could also show correlations between the piperazine protons and the aromatic protons of the aniline ring, providing insight into the orientation of the entire piperazine moiety relative to the phenyl ring. researchgate.net
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are techniques sensitive to molecular chirality. While the target compound is achiral, these methods could be employed to study its interactions with chiral environments or if it were to self-assemble into chiral supramolecular structures.
Advanced Microscopic Techniques for Aggregate Characterization (e.g., AFM, SEM, TEM) relevant to this compound Research
Advanced microscopy techniques are vital for characterizing the morphology and topography of materials at the nanoscale. afmworkshop.com For this compound, these methods would be used to study the solid-state properties beyond the single-crystal level.
Scanning Electron Microscopy (SEM): SEM provides images of the surface morphology of bulk materials. It would be used to visualize the shape, size, and surface texture of the crystalline or amorphous solid powder of the compound. researchgate.net
Transmission Electron Microscopy (TEM): TEM offers higher resolution than SEM and can provide information about the internal structure of materials. It is particularly useful for characterizing nanoparticles or very thin crystalline samples. afmworkshop.com
Atomic Force Microscopy (AFM): AFM generates a three-dimensional topographical map of a surface with very high resolution. nih.gov It can be used to image single molecules or molecular aggregates on a flat substrate, providing precise measurements of their height and shape. nih.gov AFM would be invaluable for studying any self-assembly or aggregation behavior of the compound on surfaces. researchgate.net
Together, these microscopic techniques provide a comprehensive picture of the compound's solid-state characteristics, from the macroscale morphology down to the nanoscale and even the single-molecule level. afmworkshop.comresearchgate.net
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 1-phenylpiperazine |
Computational Chemistry and Molecular Modeling Studies of 4 4 Dimethylaminoacetyl Piperazin 1 Yl Aniline
Quantum Chemical Calculations on the Electronic Structure of 4-[4-(Dimethylaminoacetyl)-piperazin-1-yl]aniline
Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule, which dictate its reactivity, stability, and spectroscopic characteristics. These methods solve approximations of the Schrödinger equation to determine the electronic wavefunction and energy of a molecule.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is based on the principle that the ground-state energy of a system can be determined from its electron density, which is a function of only three spatial coordinates. This approach is computationally more efficient than traditional wavefunction-based methods, allowing for the study of larger and more complex molecules. nih.govmdpi.com
For this compound, DFT calculations, often using functionals like B3LYP combined with a basis set such as 6-311++G**, are employed to optimize the molecular geometry and predict various ground-state properties. nih.gov These properties include the distribution of electric charge, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a crucial indicator of molecular reactivity and stability. nih.gov A smaller gap suggests higher reactivity. The MEP map identifies electrophilic and nucleophilic sites, which are key to understanding intermolecular interactions, particularly hydrogen bonding.
Table 1: Illustrative Ground State Properties of this compound Calculated by DFT Note: This table presents typical data that would be generated from DFT calculations for illustrative purposes.
| Property | Calculated Value | Unit | Significance |
| Total Energy | -958.34 | Hartrees | Thermodynamic stability of the molecule. |
| HOMO Energy | -5.45 | eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| LUMO Energy | -1.23 | eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap | 4.22 | eV | Indicator of chemical reactivity and kinetic stability. |
| Dipole Moment | 3.12 | Debye | Measure of the overall polarity of the molecule. |
The Hartree-Fock (HF) method is another foundational ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. nih.gov While computationally efficient, the HF method does not fully account for electron correlation—the interaction between individual electrons. This limitation can affect the accuracy of calculated properties.
Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are built upon the HF solution to systematically include electron correlation. These methods provide higher accuracy for properties like interaction energies and reaction barriers but come at a significantly greater computational cost. For a molecule like this compound, HF calculations can provide a baseline understanding of its electronic structure, while more advanced post-HF methods could be used for precise benchmarking of specific properties where electron correlation is critical.
Molecular Dynamics (MD) Simulations for Conformational Landscape and Interactions of this compound
Molecular dynamics (MD) simulations are computational experiments that track the motions of atoms and molecules over time, providing a detailed view of their dynamic behavior. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can explore the conformational landscape of a molecule, revealing its preferred shapes and the transitions between them. researchgate.net
Table 2: Typical Parameters and Outputs of an MD Simulation for this compound Note: This table is an illustrative example of simulation setup and expected findings.
| Parameter/Output | Description | Example Value/Finding |
| Simulation Parameters | ||
| Force Field | A set of parameters describing the potential energy of the system. | GAFF (General Amber Force Field) |
| Solvent Model | Explicit representation of solvent molecules. | TIP3P Water Model |
| Simulation Time | Total duration of the simulation. | 100 nanoseconds |
| Temperature | The temperature at which the simulation is run. | 300 K |
| Conformational Outputs | ||
| Piperazine (B1678402) Conformation | The preferred geometry of the piperazine ring. | Predominantly chair conformation. |
| Dihedral Angle Distributions | Torsional angles defining the orientation of molecular fragments. | Analysis reveals rotational flexibility around key single bonds. |
| Hydrogen Bonds | Analysis of hydrogen bonds formed with water molecules. | The aniline (B41778) NH2 and acetyl oxygen are primary H-bond acceptors/donors. |
Molecular Docking and Ligand-Protein Interaction Studies for Potential Biological Targets
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). impactfactor.org This method is crucial in drug discovery for identifying potential drug candidates by predicting their binding affinity and mode of interaction with a biological target. ijcce.ac.irnih.gov
The structure of this compound, featuring a phenylpiperazine scaffold, is common in molecules targeting various proteins, such as G-protein coupled receptors (GPCRs), kinases, and enzymes like monoamine oxidase. nih.gov Molecular docking studies would involve placing the molecule into the binding site of various potential protein targets. A scoring function is then used to estimate the binding affinity, often expressed as a binding energy in kcal/mol. ijcce.ac.ir Analysis of the docked pose reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the protein's amino acid residues. nih.gov
Table 3: Illustrative Molecular Docking Results for this compound with Hypothetical Protein Targets Note: The targets and results are hypothetical, chosen to demonstrate the output of a typical docking study.
| Protein Target | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |
| Dopamine (B1211576) D2 Receptor | 6CM4 | -8.5 | Asp114, Ser193 | Hydrogen Bond, Ionic Interaction |
| Monoamine Oxidase A | 2BXS | -7.9 | Tyr407, Tyr444 | Pi-Pi Stacking, Hydrogen Bond |
| EGFR Tyrosine Kinase | 1M17 | -9.1 | Met793, Thr790 | Hydrogen Bond, Hydrophobic |
QSAR (Quantitative Structure-Activity Relationship) Modeling based on Computational Descriptors for this compound and Analogues
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net These models are built by calculating a set of numerical descriptors for each molecule and then using statistical methods, like multiple linear regression (MLR) or partial least squares (PLS), to correlate these descriptors with the observed activity. nih.govnih.gov
For this compound and a library of its structural analogues, a QSAR study would begin by calculating a wide range of molecular descriptors. researchgate.net These can be categorized as constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometric (e.g., van der Waals volume), and electronic (e.g., dipole moment). Once a statistically robust model is developed, it can be used to predict the activity of new, unsynthesized analogues, thereby guiding the design of more potent compounds.
Table 4: Examples of Computational Descriptors for QSAR Modeling Note: This table lists descriptors commonly used in QSAR studies for compounds like aniline and piperazine derivatives.
| Descriptor Class | Descriptor Name | Abbreviation | Description |
| Electronic | Moriguchi Octanol-Water Partition Coefficient | MLOGP | A measure of lipophilicity, important for pharmacokinetics. researchgate.net |
| Electronic | Electrophilicity | ω | A measure of a molecule's ability to accept electrons. researchgate.net |
| Geometric | Van der Waals Volume | vWV | The volume occupied by the molecule. researchgate.net |
| Topological | Wiener Index | W | A descriptor of molecular branching. |
| Constitutional | Number of Rotatable Bonds | nRotB | An indicator of molecular flexibility. |
In Silico Prediction of Potential Biological Activities and Pharmacological Targets of this compound
In silico prediction tools leverage large databases of known chemical structures and their biological activities to predict the likely pharmacological profile of a new compound. nih.gov These methods can range from similarity searching, where the activity of a new molecule is inferred from highly similar known molecules, to machine learning models trained to recognize features associated with specific biological effects. nih.govresearchgate.net
Table 5: Illustrative In Silico Biological Activity Predictions Note: This table shows hypothetical predictions from common bioactivity prediction software.
| Prediction Tool | Predicted Target Class | Bioactivity Score | Interpretation |
| Molinspiration | GPCR Ligand | 0.25 | The compound shows features consistent with ligands that bind to G-protein coupled receptors. |
| Molinspiration | Kinase Inhibitor | 0.31 | The compound has a moderate probability of inhibiting protein kinases. |
| Molinspiration | Enzyme Inhibitor | 0.15 | The compound may act as an enzyme inhibitor. |
| SwissTargetPrediction | Protease | 45% | A 45% probability of interacting with a protease target family. |
| SwissTargetPrediction | Kinase | 25% | A 25% probability of interacting with a kinase target family. |
Preclinical Biological Activity and Pharmacological Mechanisms of 4 4 Dimethylaminoacetyl Piperazin 1 Yl Aniline
In Vitro Assessment of Biological Activities for 4-[4-(Dimethylaminoacetyl)-piperazin-1-yl]aniline
Following an extensive literature search, no specific data was found for "this compound" for the following in vitro assessments:
In Vivo Preclinical Efficacy Studies for this compound
No in vivo preclinical efficacy studies for "this compound" have been published in the accessible scientific literature.
Anti-tumor Efficacy in Relevant Preclinical Models
Detailed preclinical studies on the anti-tumor efficacy of this compound are not extensively available in the public domain. However, the broader class of piperazine-containing compounds has been the subject of significant research in oncology. For instance, various arylpiperazine derivatives have been synthesized and evaluated for their cytotoxic activities against different human cancer cell lines. smolecule.comulakbim.gov.trnih.gov Studies on related structures, such as certain piperazinyl amidrazones, have demonstrated generalized anti-tumor activity across a range of cancer cell lines, including breast, prostate, and ovarian cancers. researchgate.net The anti-proliferative activity of novel 1-piperazinyl-4-benzylphthalazine derivatives has been investigated, with some compounds showing promise as inhibitors of cyclin-dependent kinase 1 (CDK1), a key target in pancreatic cancer. ulakbim.gov.tr Furthermore, derivatives of 7-(4-substituted piperazin-1-yl)fluoroquinolone have exhibited potent and broad-spectrum anti-tumor activities against numerous human cell lines. nih.gov While these findings highlight the potential of the piperazine (B1678402) scaffold in cancer therapy, specific data on the anti-tumor effects of this compound in preclinical models remains to be elucidated.
Analgesic Efficacy in Animal Models
The analgesic properties of piperazine derivatives have been explored in various animal models. For example, a study on 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester (LQFM-008) demonstrated anti-nociceptive effects in both neurogenic and inflammatory phases of the formalin test in mice. nih.govnih.gov This compound also increased the latency to thermal stimulus in the tail flick and hot plate tests, suggesting central analgesic mechanisms. nih.gov Another study on a different 7-chloro-4-(piperazin-1-yl) quinoline (B57606) derivative showed a potential peripheral analgesic effect by inhibiting abdominal writhing in mice, as well as a central analgesic activity. researchgate.net Research into 1-substituted 4-[2-(3-hydroxyphenyl)-1-phenylethyl]piperazine derivatives has also identified compounds with potent analgesic activity, in some cases significantly more potent than morphine. nih.gov Although the piperazine moiety is common in compounds with demonstrated analgesic properties, specific preclinical data on the analgesic efficacy of this compound in animal models is not currently available.
Anti-inflammatory and Antimalarial Activities in Preclinical Models
The anti-inflammatory potential of piperazine-containing compounds has been documented. For instance, the piperazine derivative LQFM-008 reduced carrageenan-induced paw edema and decreased cell migration and protein exudation in a pleurisy test in rodents. nih.govnih.gov Similarly, (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182) demonstrated anti-inflammatory effects by reducing paw edema and inhibiting the production of pro-inflammatory cytokines.
Mechanistic Investigations of Biological Action of this compound
Target Identification and Validation
The specific biological targets of this compound have not been definitively identified in the available literature. However, research on structurally related piperazine derivatives provides insights into potential mechanisms. For example, some N-arylpiperazine derivatives have been investigated as modulators of ABC transporters, which are involved in drug efflux and cellular detoxification. evitachem.com Other piperazine-containing compounds have been identified as inhibitors of key signaling proteins in cancer, such as PI3 kinase and mTOR. google.com In the context of neurological disorders, certain piperazine derivatives have shown inhibitory activity against acetylcholinesterase, a key enzyme in cholinergic neurotransmission. dingminpharmaceutical.com The 4-(4-methylpiperazin-1-yl)aniline moiety, a core component of the subject compound, has been used as a fragment in the development of stabilizers for G-quadruplex DNA, a potential anti-cancer target. nih.gov These examples suggest that the biological targets of this compound could be diverse and require specific investigation for identification and validation.
Elucidation of Molecular Pathways Affected by this compound
Given the lack of specific target identification for this compound, the molecular pathways it affects have not been elucidated. Research on analogous compounds suggests potential areas of investigation. For instance, piperazine derivatives that inhibit PI3K and mTOR would impact the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival. google.com Compounds that stabilize G-quadruplex DNA in the promoter region of oncogenes like c-MYC could modulate its expression, thereby affecting downstream cellular processes. nih.gov The anti-inflammatory effects of some piperazine derivatives are mediated through the reduction of pro-inflammatory cytokines like TNF-α and IL-1β, indicating an interaction with inflammatory signaling cascades. The analgesic effects of certain piperazine compounds appear to be mediated through the serotonergic pathway. nih.govnih.gov Without direct experimental evidence, the specific molecular pathways modulated by this compound remain speculative.
Structure-Mechanism Relationships for this compound
A detailed structure-mechanism relationship for this compound cannot be constructed without identified biological targets and a clear mechanism of action. However, general structure-activity relationship (SAR) studies on broader classes of piperazine derivatives offer some insights. For the anti-tumor activity of certain arylpiperazine derivatives, the nature and position of substituents on the aryl ring have been shown to be critical for cytotoxicity and selectivity against different cancer cell lines. smolecule.com In a series of indole-based piperazine derivatives, chloro-substituted phenyl rings on the piperazine moiety were associated with the highest cytotoxic activity. ulakbim.gov.tr For analgesic 1-substituted 4-[2-(3-hydroxyphenyl)-1-phenylethyl]piperazine derivatives, the stereochemistry of the molecule was found to be a key determinant of agonist versus antagonist activity at narcotic receptors. nih.gov In the case of antimalarial N-aryl acetamides, substitutions on the N-amino acetamide (B32628) and the phenolic linker were shown to significantly influence antimalarial potency. lshtm.ac.uk These examples underscore the importance of specific structural features for the biological activity of piperazine-containing compounds. A definitive structure-mechanism relationship for this compound would require extensive experimental studies to correlate its specific structural motifs with its molecular interactions and subsequent biological effects.
Advanced Analytical Methodologies for Research on 4 4 Dimethylaminoacetyl Piperazin 1 Yl Aniline in Biological Systems
Quantitative Bioanalysis in Preclinical Samples (e.g., LC-MS/MS)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a cornerstone for the quantitative analysis of small molecules like 4-[4-(Dimethylaminoacetyl)-piperazin-1-yl]aniline in preclinical biological matrices such as plasma, serum, and tissue homogenates. bioanalysis-zone.comnih.gov This technique offers exceptional sensitivity, selectivity, and a wide linear dynamic range, making it the preferred method for pharmacokinetic studies. bioanalysis-zone.comresearchgate.net
A typical LC-MS/MS method development for the quantification of this compound would involve several key steps. The initial phase focuses on the optimization of mass spectrometric parameters by infusing a standard solution of the compound into the mass spectrometer. This allows for the determination of the precursor ion (the molecular ion of the compound) and the selection of suitable product ions generated through collision-induced dissociation. This process, known as multiple reaction monitoring (MRM), provides high selectivity by monitoring a specific precursor-to-product ion transition.
The next stage involves the development of a robust liquid chromatography method to separate the analyte from endogenous matrix components. A reversed-phase C18 column is often a good starting point, with optimization of the mobile phase composition (typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol) and gradient elution profile to achieve a sharp peak shape and adequate retention time.
Sample preparation is a critical step to ensure the accuracy and precision of the assay. Common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). semanticscholar.org The choice of extraction method depends on the physicochemical properties of the compound and the nature of the biological matrix. For instance, a simple protein precipitation with acetonitrile might be sufficient for initial screening, while a more selective SPE method might be required for definitive quantitative studies to minimize matrix effects. semanticscholar.org
Validation of the bioanalytical method is performed according to regulatory guidelines and typically includes the assessment of linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability of the analyte in the biological matrix under various storage conditions.
Table 1: Illustrative LC-MS/MS Parameters for a Piperazine-Containing Compound
| Parameter | Example Value |
| Chromatographic Column | ACE® C18 (100 mm × 4.6 mm, 5 µm) nih.gov |
| Mobile Phase | Ammonium acetate 2 mM and formic acid 0.025%:methanol (50:50, v/v) nih.gov |
| Flow Rate | 1.2 mL/min nih.gov |
| Injection Volume | 3.0 µL nih.gov |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (m/z) | To be determined for the specific compound |
| Product Ion (m/z) | To be determined for the specific compound |
| Linearity Range | 10–15000 ng/mL nih.gov |
| Intra- and Inter-day Precision | <15% |
| Intra- and Inter-day Accuracy | 85–115% |
Ligand-Binding Assays and Radioligand Development for this compound
Ligand-binding assays are essential for characterizing the interaction of this compound with its putative biological target(s). These assays measure the binding of a ligand to a receptor, transporter, enzyme, or other macromolecule. For novel compounds, the development of a specific radioligand can be a powerful tool for target identification and characterization.
The process often begins with the synthesis of a radiolabeled version of this compound, typically by incorporating a radioactive isotope such as tritium (³H) or carbon-14 (¹⁴C). The choice of isotope and the position of the radiolabel are critical to ensure that the biological activity of the compound is not significantly altered.
Once a suitable radioligand is available, saturation binding experiments can be performed on membranes prepared from cells or tissues expressing the target of interest. These experiments involve incubating a fixed amount of the biological material with increasing concentrations of the radioligand until equilibrium is reached. The amount of bound radioactivity is then measured, and the data are analyzed to determine the equilibrium dissociation constant (Kd), which reflects the affinity of the ligand for its target, and the maximum number of binding sites (Bmax).
Competition binding assays are also widely used. In this format, a fixed concentration of the radioligand is co-incubated with increasing concentrations of a non-labeled competitor, such as the parent compound this compound or other known ligands for the target. These experiments allow for the determination of the inhibitory constant (Ki) of the unlabeled compound, providing a measure of its binding affinity.
Imaging Techniques for Compound Distribution and Target Engagement (e.g., autoradiography)
Autoradiography is a powerful imaging technique that allows for the visualization of the distribution of a radiolabeled compound within tissues and organs. nih.gov This technique provides valuable information on where a compound accumulates in the body and whether its distribution correlates with the known localization of its biological target.
In a typical in vitro autoradiography experiment, thin sections of tissue (e.g., brain, tumor) are incubated with a radiolabeled form of this compound. nih.gov After incubation and washing to remove unbound radioligand, the tissue sections are apposed to a film or a phosphor imaging screen that is sensitive to the radioactive emissions. The resulting image reveals the areas of the tissue where the radioligand has bound.
To demonstrate the specificity of the binding, adjacent tissue sections can be incubated with the radioligand in the presence of an excess of a non-labeled competitor. A significant reduction in the autoradiographic signal in the presence of the competitor indicates that the binding is specific to a particular target. Quantitative autoradiography can be performed by co-exposing standards of known radioactivity with the tissue sections, allowing for the determination of the density of binding sites in different tissue regions. nih.govnih.gov
For instance, studies on other N-phenyl piperazine (B1678402) analogs have successfully used tritiated radioligands to map the distribution of dopamine (B1211576) D2 and D3 receptors in the brain of rats and monkeys. nih.govnih.gov A similar approach could be employed for this compound to investigate its tissue distribution and target engagement in preclinical models.
Proteomics and Metabolomics Approaches to Elucidate Biological Effects of this compound
While the previously described techniques focus on the compound itself and its direct target, proteomics and metabolomics provide a broader view of the biological effects of this compound. These "omics" technologies allow for the large-scale study of proteins and metabolites, respectively, and can reveal downstream signaling pathways and metabolic changes induced by the compound.
Proteomics studies typically involve treating cells or animals with the compound and then comparing the protein expression profiles of treated and untreated samples. This is often done using techniques such as two-dimensional gel electrophoresis (2D-GE) followed by mass spectrometry, or more commonly, by shotgun proteomics using high-resolution mass spectrometry. By identifying proteins that are up- or down-regulated upon treatment, researchers can gain insights into the compound's mechanism of action and potential off-target effects.
Metabolomics, the systematic study of the unique chemical fingerprints that specific cellular processes leave behind, can also be employed. By analyzing the global metabolic profiles of biological samples (e.g., plasma, urine, tissue extracts) after administration of this compound, it is possible to identify metabolic pathways that are perturbed by the compound. This can provide valuable information on its efficacy and potential toxicity. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry coupled with gas or liquid chromatography are commonly used for metabolomic analysis.
The integration of proteomics and metabolomics data can provide a comprehensive understanding of the systems-level biological effects of this compound, complementing the more targeted approaches of quantitative bioanalysis and ligand-binding assays.
Future Research Directions and Potential Applications of 4 4 Dimethylaminoacetyl Piperazin 1 Yl Aniline Research
Development of Novel Therapeutic Agents based on the 4-[4-(Dimethylaminoacetyl)-piperazin-1-yl]aniline Scaffold
The 4-(piperazin-1-yl)aniline framework is a privileged structure in medicinal chemistry, found in a variety of compounds with diverse pharmacological activities. nih.gov Future research can leverage the this compound scaffold to develop novel therapeutic agents for a range of diseases. By employing molecular hybridization techniques—integrating this core with other known pharmacophores—new chemical entities with enhanced or novel biological activities can be created. nih.gov
Research on related structures suggests significant potential in several therapeutic areas:
Oncology: Piperazine (B1678402) derivatives have been successfully incorporated into anticancer agents. nih.govnih.govresearchgate.net For instance, quinoline-piperazine hybrids have shown potent antiproliferative effects against renal cancer cells. nih.gov Similarly, other derivatives have been developed as inhibitors of Poly (ADP-Ribose) Polymerase (PARP), a key target in breast cancer therapy. nih.gov The this compound scaffold could serve as a foundation for new anticancer drugs, potentially targeting various oncogenic proteins. nih.govresearchgate.net
Central Nervous System (CNS) Disorders: The piperazine ring is a common feature in drugs targeting the CNS. nih.gov Arylpiperazine derivatives have been designed as potential antipsychotics with activity at dopamine (B1211576) and serotonin (B10506) receptors. nih.gov Research has also demonstrated the potential for piperazine-containing compounds to exhibit anxiolytic-like and antidepressant-like activities by modulating serotonergic, noradrenergic, and dopaminergic pathways. nih.gov This suggests that analogues of this compound could be developed as treatments for neuropsychiatric disorders.
Infectious Diseases: The quinazoline (B50416) nucleus, when combined with piperazine, has yielded compounds with significant antimicrobial activity, comparable to standard drugs like ciprofloxacin. nih.gov This indicates a potential pathway for developing new antibiotics based on the subject scaffold to combat the growing challenge of antimicrobial resistance.
The development process would involve synthesizing libraries of derivatives where the aniline (B41778), piperazine, or dimethylaminoacetyl groups are systematically modified to optimize therapeutic efficacy.
Exploration of New Biological Targets and Disease Areas for this compound
A crucial direction for future research is the identification of novel biological targets for compounds derived from the this compound scaffold. The structural motifs within this compound suggest interactions with a wide array of proteins and biomolecules.
One exciting and unconventional target for this class of compounds is non-canonical DNA structures known as G-quadruplexes (G4s). researchgate.net The stabilization of G4s, particularly in the promoter regions of proto-oncogenes like c-MYC, has emerged as a viable anticancer strategy. researchgate.netresearchgate.net The closely related 4-(4-methylpiperazin-1-yl)aniline has been identified as a hit from fragment library screens for molecules that can stabilize G-quadruplex DNA, indicating that the core 4-(piperazin-1-yl)aniline structure is well-suited for this interaction. researchgate.net
Beyond G-quadruplexes, a multitude of protein targets could be explored, based on studies of analogous compounds. These potential targets are implicated in a variety of disease states, opening up new therapeutic avenues.
| Potential Biological Target Class | Specific Examples | Associated Disease Areas | Reference |
|---|---|---|---|
| Protein Kinases | EGFR, VEGFR-2, c-KIT, c-MET, ALK, BRAF | Cancer (Renal, Lung, etc.) | nih.gov |
| DNA Repair Enzymes | Poly (ADP-Ribose) Polymerase-1 (PARP1) | Cancer (Breast, Ovarian) | nih.gov |
| G-Protein Coupled Receptors (GPCRs) | Dopamine D2/D3 Receptors, Serotonin 5-HT1A Receptors | Schizophrenia, Depression, Anxiety, Drug Addiction | nih.govnih.govnih.govnih.gov |
| Nucleic Acid Structures | c-MYC Promoter G-Quadruplex | Cancer | researchgate.netresearchgate.net |
Future work should involve broad-based screening of this compound and its analogues against diverse panels of biological targets to uncover novel mechanisms of action and expand their potential therapeutic applications.
Rational Design of Improved Analogues with Enhanced Potency and Selectivity based on this compound
Rational drug design, aided by computational tools, offers a powerful approach to optimize the this compound scaffold. The goal is to create analogues with improved potency, higher selectivity for the desired biological target, and better pharmacokinetic profiles.
Structure-activity relationship (SAR) studies are fundamental to this process. nih.gov By synthesizing and testing a series of related compounds, researchers can determine which molecular modifications lead to enhanced biological activity. For example, in the development of dopamine D3 receptor antagonists, modifying the aryl amide portion of a lead compound and altering the linker between it and the piperazine ring led to analogues with superior binding affinity and selectivity. nih.gov
Computational techniques can guide these modifications:
Molecular Docking: This method predicts how a molecule binds to the active site of a target protein. It can be used to design analogues of this compound that form stronger and more specific interactions with targets like protein kinases or GPCRs. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the chemical structure of a compound and its biological activity, helping to predict the potency of newly designed molecules. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-target complex over time, confirming the stability of the binding interaction predicted by docking. nih.gov
By applying these rational design principles, researchers can modify the this compound structure to, for instance, reduce lipophilicity for better in vivo use or to enhance selectivity for a specific kinase to minimize off-target effects. nih.gov
Methodological Advancements in Synthetic and Computational Studies relevant to this compound and its Class
Progress in both synthetic organic chemistry and computational methods will be essential for realizing the full potential of the this compound scaffold.
Synthetic Advancements: The piperazine moiety is a common building block, and numerous methods exist for its incorporation into larger molecules. mdpi.com Future research will benefit from the development of more efficient, scalable, and versatile synthetic routes. Key steps in synthesizing derivatives of this class often involve the coupling of a core structure (like quinoline (B57606) or quinazoline) with the appropriate piperazine derivative, followed by the addition of side chains. nih.govnih.gov Innovations in cross-coupling reactions, flow chemistry, and bio-orthogonal chemistry could streamline the synthesis of complex analogues, enabling the rapid production of compound libraries for screening. researchgate.net
Computational Advancements: The field of computer-aided drug design (CADD) is continually evolving. researchgate.net Future research on this class of compounds will leverage these advancements.
| Computational Method | Application in Drug Design | Relevance to Scaffold |
|---|---|---|
| In Silico ADMET Prediction | Predicts Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles of new molecules. | Allows for early-stage filtering of analogues with poor drug-like properties. |
| Induced Fit Docking (IFD) | Accounts for the flexibility of the protein's active site upon ligand binding. | Provides a more accurate prediction of binding modes for designing highly specific inhibitors. nih.gov |
| Homology Modeling | Creates a 3D model of a target protein when its experimental structure is unknown. | Enables structure-based design for novel or less-studied biological targets. nih.gov |
| Machine Learning/AI | Develops predictive models for bioactivity, toxicity, and synthesis planning from large datasets. | Can accelerate the entire discovery pipeline, from hit identification to lead optimization. |
The integration of advanced synthetic methodologies with powerful computational tools will create a synergistic workflow, accelerating the design-synthesis-test-analyze cycle and facilitating the discovery of new therapeutic agents derived from this compound.
Q & A
Basic: What is the standard synthetic route for preparing 4-[4-(Dimethylaminoacetyl)-piperazin-1-yl]aniline, and what critical parameters influence yield?
Answer:
The synthesis typically involves a multi-step protocol:
Nucleophilic substitution : Reacting 4-chloronitrobenzene with a piperazine derivative (e.g., N-methylpiperazine) in a polar aprotic solvent (e.g., DMF) under basic conditions (K₂CO₃) to form the nitro intermediate .
Reduction : Catalytic hydrogenation or use of reducing agents (e.g., NaBH₄) converts the nitro group to an amine .
Acetylation : The dimethylaminoacetyl group is introduced via reaction with dimethylaminoacetyl chloride in the presence of a coupling agent (e.g., DCC) .
Critical parameters :
- Temperature : Excess heat during acetylation may lead to byproducts (e.g., over-acetylation or decomposition).
- Solvent purity : Residual moisture in DMF can hydrolyze reactive intermediates.
- Stoichiometry : Precursor ratios must be optimized to avoid unreacted piperazine, which complicates purification .
Advanced: How can computational methods guide the identification of biochemical targets for this compound?
Answer:
Methodology :
- Molecular docking : Use software like AutoDock Vina to predict binding affinity to receptors (e.g., GPCRs, kinases) based on the compound’s piperazine and aniline pharmacophores .
- QSAR modeling : Correlate structural features (e.g., electron-donating groups on the aniline ring) with activity against validated targets .
- Pathway analysis : Leverage databases like KEGG to map potential interactions with signaling pathways (e.g., dopamine or serotonin pathways) inferred from structural analogs .
Validation : Confirm predictions via in vitro assays (e.g., radioligand binding studies) to resolve discrepancies between computational and experimental data .
Basic: What analytical techniques are recommended for characterizing purity and structural integrity?
Answer:
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to quantify impurities; mobile phase: acetonitrile/water (0.1% TFA) gradient .
- NMR : ¹H and ¹³C NMR in DMSO-d₆ to confirm the presence of the dimethylaminoacetyl group (δ ~2.2 ppm for N-methyl protons) and aromatic protons (δ ~6.8–7.2 ppm) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺) and detect fragmentation patterns .
Advanced: How do environmental factors (pH, temperature) influence the compound’s stability during storage?
Answer:
- pH stability : Conduct accelerated degradation studies in buffers (pH 3–9) at 40°C for 14 days. HPLC analysis reveals degradation products (e.g., hydrolyzed acetyl group at pH < 4) .
- Thermal stability : Thermogravimetric analysis (TGA) identifies decomposition onset temperatures (~150°C). Store at –20°C in amber vials to prevent photodegradation .
- Humidity : Dynamic vapor sorption (DVS) testing shows hygroscopicity; use desiccants (silica gel) in storage containers .
Advanced: How can researchers resolve contradictions in reported activity data across studies?
Answer:
- Meta-analysis : Compare experimental conditions (e.g., cell lines, assay endpoints) from conflicting studies. For example, discrepancies in IC₅₀ values may arise from differences in HEK293 vs. CHO-K1 cell viability protocols .
- Dose-response refinement : Perform full-curve dose-response assays (e.g., 10⁻¹⁰ to 10⁻⁴ M) to confirm potency thresholds .
- Probe confounding factors : Test for off-target effects (e.g., mitochondrial toxicity via MTT assay) that may skew activity data .
Basic: What safety precautions are essential when handling this compound?
Answer:
- PPE : Wear nitrile gloves, lab coat, and goggles to prevent skin/eye contact (irritant properties noted in analogs) .
- Ventilation : Use fume hoods during weighing/synthesis to avoid inhalation of fine particles .
- Spill management : Neutralize spills with inert adsorbents (vermiculite) and dispose as hazardous waste .
Advanced: How do structural modifications (e.g., substituents on the piperazine ring) affect bioavailability?
Answer:
- LogP optimization : Introduce hydrophilic groups (e.g., hydroxyl) to reduce LogP from ~2.5 (parent compound) to enhance aqueous solubility .
- Metabolic stability : Replace methyl groups with deuterium on the dimethylaminoacetyl moiety to slow CYP450-mediated oxidation (test via liver microsome assays) .
- Permeability : Use Caco-2 cell monolayers to assess absorption changes; bulky substituents may reduce passive diffusion .
Basic: What are common byproducts during synthesis, and how are they removed?
Answer:
- Byproducts : Unreacted 4-chloronitrobenzene (retention time ~3.2 min in HPLC) and N-methylpiperazine dimer (m/z 225.2 in MS) .
- Purification :
Advanced: What strategies validate the compound’s role in hypothesized signaling pathways?
Answer:
- Knockdown/knockout models : Use CRISPR-Cas9 to delete putative targets (e.g., 5-HT₆ receptor) in cell lines and assess activity loss .
- Transcriptomics : RNA-seq of treated vs. untreated cells to identify differentially expressed genes (e.g., MAPK pathway components) .
- Animal models : Administer the compound in zebrafish xenografts to correlate target engagement with phenotypic outcomes .
Advanced: How can crystallography resolve uncertainties in the compound’s 3D conformation?
Answer:
- Single-crystal X-ray diffraction : Grow crystals via vapor diffusion (e.g., acetonitrile/water) to determine bond angles and torsional strain in the piperazine-aniline linkage .
- Density Functional Theory (DFT) : Compare experimental crystallographic data with computed geometries to validate low-energy conformers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
